molecular formula C6H12N2O B8730274 3-(Aminomethyl)piperidin-2-one

3-(Aminomethyl)piperidin-2-one

Cat. No. B8730274
M. Wt: 128.17 g/mol
InChI Key: RLZUSGLTXIXXAP-UHFFFAOYSA-N
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Patent
US06864265B2

Procedure details

To a stirred solution of N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine (148 mg, 0.37 mmol) in dry CH2Cl2 (5 mL) was added N-(tert-butoxycarbonyl)-L-proline (88 mg, 0.41 mmol), N,N-diisopropylethylamine (0.13 mL, 0.75 mmol), 1-hydroxybenzotriazole hydrate (68 mg, 0.50 mmol) and 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide HCl (EDC) (99 mg, 0.52 mmol) and the mixture stirred at room temperature overnight. The reaction mixture was diluted with CH2Cl2 (25 mL) and saturated aqueous sodium bicarbonate (30 mL) and the aqueous layer was separated and extracted with CH2Cl2 (2×15 ml). The combined organic phases were dried (Na2SO4), filtered and evaporated in vacuo to give the crude product as a white foam. Purification by column chromatography on silica gel (CH2Cl2/MeOH, 96:4) gave the desired amide (214 mg, 85%) as a white foam.
Name
N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1C2C=CC=CC=2N=C1CN(C1C2N=CC=CC=2CCC1)CC1C=CC(CN)=CC=1.C([O:35][C:36]([N:38]1[CH2:45][CH2:44][CH2:43][C@H:39]1[C:40](O)=O)=O)(C)(C)C.C(N(CC)C(C)C)(C)C.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl.C(=O)(O)[O-].[Na+]>[NH2:1][CH2:40][CH:39]1[CH2:43][CH2:44][CH2:45][NH:38][C:36]1=[O:35] |f:3.4,5.6,8.9|

Inputs

Step One
Name
N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine
Quantity
148 mg
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)CN(CC2=CC=C(C=C2)CN)C2CCCC=1C=CC=NC21
Name
Quantity
88 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@H](C(=O)O)CCC1
Name
Quantity
0.13 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
68 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
99 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a white foam
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (CH2Cl2/MeOH, 96:4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1C(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 451.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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